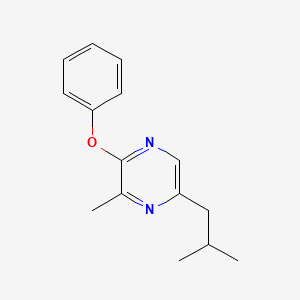
Nonadecatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadecatriene is a polyunsaturated hydrocarbon with the molecular formula C19H34. It is characterized by the presence of three conjugated double bonds in its carbon chain. This compound is known for its role as a pheromone component in various lepidopterous insect species, where it plays a crucial role in mating communication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonadecatriene can be synthesized through metal-catalyzed cross-coupling reactions. One efficient method involves the use of commercially available linolenic acid as a starting material. The process includes the conversion of linolenic acid to its corresponding triflate, followed by a cross-coupling reaction with appropriate Grignard reagents. This reaction is catalyzed by lithium tetrachlorocuprate (Li2CuCl4) in diethyl ether, yielding this compound with high geometric purity and yield .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The key steps involve the preparation of the triflate intermediate and its subsequent coupling with Grignard reagents under controlled conditions to maintain the desired geometric configuration .
Análisis De Reacciones Químicas
Types of Reactions
Nonadecatriene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Nonadecatriene has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Plays a role in insect pheromone research, aiding in the development of pest control strategies.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
Nonadecatriene exerts its effects primarily through its role as a pheromone. In insects, it binds to specific olfactory receptors, triggering a cascade of biochemical events that lead to mating behavior. The molecular targets include olfactory receptor neurons, which activate signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinases .
Comparación Con Compuestos Similares
Similar Compounds
Octadecatriene: Another polyunsaturated hydrocarbon with similar pheromone activity.
Icosatriene: A longer-chain analog with comparable chemical properties.
Uniqueness
Nonadecatriene is unique due to its specific role in insect communication and its distinct synthetic pathways. Its three conjugated double bonds confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
76720-31-5 |
|---|---|
Fórmula molecular |
C19H34 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
nonadeca-1,3,5-triene |
InChI |
InChI=1S/C19H34/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-19H2,2H3 |
Clave InChI |
MAQAQPMRXAZUIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
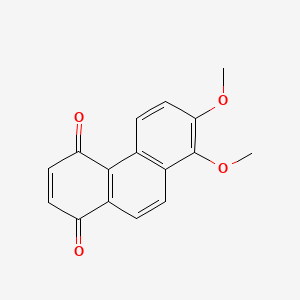
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
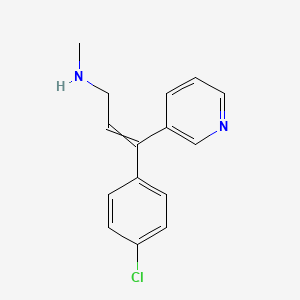
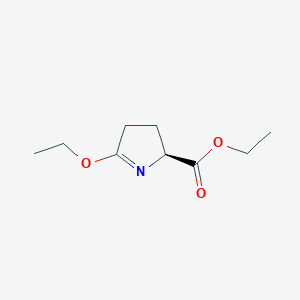
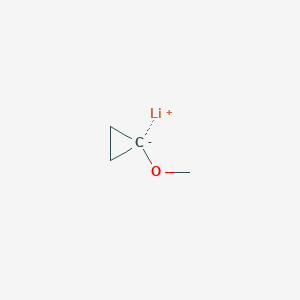
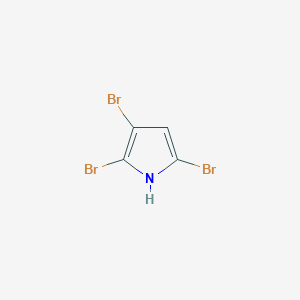
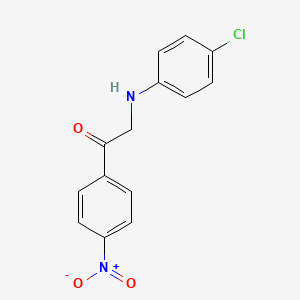
![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)
